(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the reaction of 4-methanesulfonylphenylacetonitrile with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Scientific Research Applications
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile can be compared with other sulfonyl-containing compounds such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Benzylamine: A common precursor in organic chemistry and used in the industrial production of many pharmaceuticals.
Dichloroaniline: An aniline derivative used in various chemical applications.
The uniqueness of this compound lies in its specific structural features and the presence of both methanesulfonyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-27(22,23)14-6-2-12(3-7-14)10-16(11-21)28(24,25)15-8-4-13(5-9-15)26-17(18,19)20/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVWXRCKQGIRK-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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